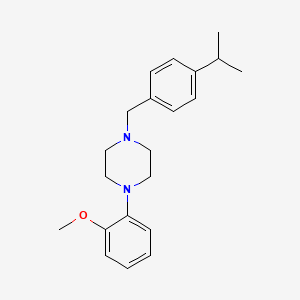
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine, also known as IPP or piperazine analog, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mecanismo De Acción
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine acts as a selective serotonin receptor agonist, specifically targeting the 5-HT1A receptor subtype. It has been shown to increase serotonin levels in the brain, leading to anxiolytic and antidepressant effects. 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has also been reported to have a high affinity for dopamine receptors, suggesting a potential role in the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been reported to have anxiolytic, antidepressant, and antipsychotic effects in animal models. It has also been shown to increase neurogenesis in the hippocampus, a region of the brain involved in memory and mood regulation. Additionally, 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been reported to have anti-inflammatory and antioxidant effects, suggesting a potential role in the treatment of neuroinflammatory and neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its high selectivity for serotonin and dopamine receptors, allowing for more precise targeting of these pathways. Additionally, 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been reported to have low toxicity and is relatively easy to synthesize. However, one limitation is the lack of human clinical data, making it difficult to assess its potential therapeutic efficacy in humans.
Direcciones Futuras
Future research on 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine could focus on its potential as a novel drug target for the treatment of various diseases, including depression, anxiety disorders, and neurodegenerative diseases. Additionally, further studies could investigate the effects of 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine on other neurotransmitter systems and its potential as a tool for studying the role of serotonin and dopamine in the brain. Finally, more research is needed to assess the safety and efficacy of 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine in human clinical trials.
Conclusion:
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine is a piperazine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. Future research on 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine could provide valuable insights into its potential therapeutic efficacy and mechanisms of action, leading to the development of novel treatments for various diseases.
Métodos De Síntesis
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine can be synthesized through various methods, including the reductive amination of 1-(4-isopropylbenzyl)-4-(2-nitrophenyl)piperazine with sodium borohydride in the presence of a catalyst. Another method involves the reaction of 1-(4-isopropylbenzyl)-4-(2-bromoethyl) piperazine with 2-methoxyphenylboronic acid in the presence of a palladium catalyst. Both methods have been reported to yield high purity 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine.
Aplicaciones Científicas De Investigación
1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been investigated as a potential drug candidate for the treatment of depression and anxiety disorders. In neuroscience, 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been studied for its effects on serotonin receptors and its potential as a tool for studying the role of serotonin in the brain. In pharmacology, 1-(4-isopropylbenzyl)-4-(2-methoxyphenyl)piperazine has been investigated for its potential as a novel drug target for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(2-methoxyphenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c1-17(2)19-10-8-18(9-11-19)16-22-12-14-23(15-13-22)20-6-4-5-7-21(20)24-3/h4-11,17H,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNSHGNCYDWILSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5266868 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-hydroxy-N-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6012278.png)
![4-bromo-1,3-dimethyl-N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-1H-pyrazole-5-carboxamide](/img/structure/B6012282.png)
![2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl [3-(trifluoromethyl)benzoyl]carbamate](/img/structure/B6012308.png)

![3-{1-[(1-benzyl-2-piperidinyl)carbonyl]-4-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B6012311.png)
![N-benzyl-2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6012319.png)
![3-{1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6012324.png)
![N-(3-acetylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6012331.png)
![5-bromo-N-[1-(3,4-dimethylphenyl)ethyl]-2-furamide](/img/structure/B6012332.png)
![2-[(4,8-dimethyl-2-quinazolinyl)amino]-5-ethyl-6-methyl-4(3H)-pyrimidinone](/img/structure/B6012341.png)
![methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinecarboxylate](/img/structure/B6012357.png)
![6-amino-3-(3,4-dichlorophenyl)-4-{4-[(2-fluorobenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B6012360.png)
![3-(1-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)pyridine](/img/structure/B6012362.png)